LPA2 antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

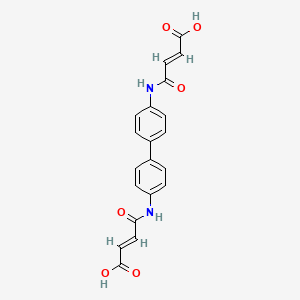

IUPAC Name |

(E)-4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c23-17(9-11-19(25)26)21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-18(24)10-12-20(27)28/h1-12H,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/b11-9+,12-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLRWRKPUWMOMS-WGDLNXRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Novel LPA2 Antagonists: A Technical Guide

The quest for selective and potent antagonists for the lysophosphatidic acid receptor 2 (LPA2) has intensified as its role in a variety of pathophysiological processes, including cancer, fibrosis, and neuropathic pain, becomes clearer.[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through at least six G protein-coupled receptors (LPA1-6).[3] The LPA2 receptor subtype, in particular, has emerged as a promising therapeutic target.[4] This guide provides an in-depth overview of the synthesis, characterization, and signaling pathways related to novel LPA2 antagonists, tailored for professionals in drug development and research.

Potency and Selectivity of Novel LPA2 Antagonists

The development of novel LPA2 antagonists has led to compounds with significant potency and selectivity. A notable example is UCM-14216, identified as a potent and selective LPA2 antagonist.[5] Another selective antagonist is H2L 5226501, also known as LPA2 antagonist 2. The quantitative data for these and related compounds are summarized below.

Table 1: In Vitro Activity of Pyrazole-Based LPA2 Antagonists

| Compound | LPA2 Antagonism Emax (%) | LPA2 Antagonism IC50 (μM) | LPA2 Binding Affinity KD (nM) | Selectivity Notes |

|---|---|---|---|---|

| UCM-14216 (Compound 54) | 90% | 1.9 | 1.3 | Inactive at LPA1,3–6 receptors. |

| Compound 13 | 84% | 5.5 | Not Reported | Introduction of a 2,4-dichlorophenoxy moiety yielded an excellent antagonist. |

| UCM-14250 | 57 ± 9% | ~10 | Not Reported | Starting point for medicinal chemistry program. |

| Compound 1 (Hit Compound) | 48 ± 9% | Not Reported | Not Reported | Selected as initial hit due to consistent antagonist signal at LPA2 and selectivity vs LPA1/3. |

| Ki16425 (Reference Ligand) | Not Reported | Not Reported | Not Reported | Used as a reference ligand in studies. It is a known LPA1/3 antagonist. |

Table 2: Activity of Other Novel LPA2 Antagonists

| Compound | LPA2 Antagonism IC50 | LPA2 Binding Affinity Ki | Selectivity Notes |

|---|---|---|---|

| LPA2 antagonist 1 | 17 nM | Not Reported | Data not available. |

| This compound (H2L 5226501) | 28.3 nM | 21.1 nM | >480-fold more selective for LPA2 than LPA3 (IC50 of 13.85 μM). |

LPA2 Signaling Pathways

The LPA2 receptor is coupled to several G proteins, including Gi/o, Gq, and G12/13, allowing it to activate a diverse range of downstream signaling cascades. Upon LPA stimulation, these pathways regulate critical cellular processes such as proliferation, migration, and survival. Understanding these pathways is crucial for elucidating the mechanism of action of LPA2 antagonists.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in an increase in inositol phosphates and intracellular calcium concentration.

-

Gi/o Pathway: Coupling to Gi/o inhibits adenylyl cyclase and activates pathways such as PI3K/Akt and Ras/MAPK, which are critical for cell survival and proliferation.

-

G12/13 Pathway: This pathway leads to the activation of RhoA GTPase, which influences cell shape, migration, and adhesion.

-

Protein Interactions: The C-terminal tail of the LPA2 receptor interacts with scaffolding proteins like NHERF2 and pro-apoptotic proteins like Siva-1, adding another layer of signaling regulation.

Experimental Protocols

The discovery and validation of novel LPA2 antagonists involve a multi-step process encompassing chemical synthesis and rigorous biological characterization.

The development process typically starts with identifying a "hit" compound, often from high-throughput screening, which then undergoes extensive medicinal chemistry efforts for lead optimization to improve potency, selectivity, and pharmacokinetic properties.

The synthesis of pyrazole-based LPA2 antagonists, such as UCM-14216, involves a multi-step chemical process. The following is a representative protocol based on published methods.

-

Starting Materials: Commercially available starting materials, reagents, and high-grade solvents are utilized.

-

Step 1: Formation of Intermediate: A key intermediate is formed. For example, in the synthesis of UCM-14216 analogues, a substituted phenoxy moiety is introduced. The reaction might involve reacting a phenol derivative with an appropriate electrophile under basic conditions.

-

Step 2: Cyclization/Core Formation: The pyrazole core is constructed. This often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

-

Step 3: Functional Group Introduction: Key functional groups are added to the pyrazole core. For instance, a carboxylic acid group, crucial for activity, is introduced, often by hydrolysis of an ester precursor.

-

Step 4: Final Modification: Final structural modifications are made to optimize activity. This could involve substituting different groups on the phenyl rings of the molecule.

-

Purification and Characterization: Throughout the synthesis, intermediates and the final product are purified, typically using column chromatography. The structure and purity of the final compounds are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

A widely used functional assay to determine the antagonist activity of compounds at the LPA2 receptor measures changes in intracellular calcium levels.

-

Cell Culture: A stable cell line recombinantly expressing the human LPA2 receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to attach overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specific duration (e.g., 1 hour) at 37°C.

-

Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test antagonist compound for a defined period (e.g., 15-30 minutes).

-

LPA Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of an EC80 concentration of LPA to stimulate the LPA2 receptor.

-

Data Acquisition: Fluorescence intensity is monitored over time to measure the intracellular calcium mobilization triggered by LPA.

-

Data Analysis: The response in the presence of the antagonist is compared to the response with LPA alone (control). The data are normalized, and IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. Compounds are considered active if they reduce the LPA-mediated calcium response by a certain threshold (e.g., at least 30%).

References

- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 3. aktpathway.com [aktpathway.com]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of LPA2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of selective antagonists for the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including cancer progression and fibrosis. This document details the pharmacological properties of key LPA2 antagonists, provides comprehensive experimental protocols for their evaluation, and illustrates the intricate signaling pathways they modulate.

Introduction to LPA2 and its Antagonists

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of six G protein-coupled receptors (LPA1-6)[1]. The LPA2 receptor subtype, in particular, is often overexpressed in various tumor cells and plays a role in cell proliferation, survival, and migration[2][3]. Consequently, the development of selective LPA2 antagonists has emerged as a promising therapeutic strategy. This guide focuses on the characterization of several notable LPA2 antagonists, providing a comparative analysis of their potency and selectivity.

Quantitative Data of Featured LPA2 Antagonists

The following tables summarize the key pharmacological parameters of prominent LPA2 antagonists identified through screening and optimization efforts.

Table 1: Pharmacological Profile of H2L5226501

| Parameter | Value | Reference |

| IC50 (LPA2) | 28.3 nM | [4][5] |

| Ki (LPA2) | 21.1 nM | |

| Selectivity | >480-fold vs LPA3 (IC50 = 13.85 µM) | |

| LPA1 Activity | Imax = 59.0% inhibition at 30 µM |

Table 2: Pharmacological Profile of UCM-14216

| Parameter | Value | Reference |

| IC50 (LPA2) | 1.9 µM | |

| KD (LPA2) | 1.3 nM | |

| Emax | 90% | |

| Selectivity | >10-fold vs LPA1 & LPA3 (IC50); >10-fold vs LPA6 (KD); >50-fold vs LPA4 & LPA5 (KD) |

Table 3: Pharmacological Profile of H2L5186303

| Parameter | Value | Reference |

| IC50 (LPA2) | 8.9 nM (or 9 nM) | |

| IC50 (LPA1) | 27354 nM | |

| IC50 (LPA3) | 1230 nM |

Table 4: Pharmacological Profile of AMG35 (LPA2 antagonist 1)

| Parameter | Value | Reference |

| IC50 (LPA2) | 17 nM |

Key Experimental Protocols

Detailed methodologies for the key assays used in the characterization of LPA2 antagonists are provided below.

Calcium Mobilization Assay

This assay is a widely used method to determine the potency of GPCR ligands by measuring changes in intracellular calcium concentration upon receptor activation or inhibition.

Materials:

-

Cells stably expressing the target LPA receptor (e.g., CHO or RH7777 cells).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.

-

Calcium-sensitive dye (e.g., Fluo-4/AM).

-

Probenecid solution (250 mM).

-

Pluronic F-127 solution (10% in DMSO).

-

96-well or 384-well black-wall, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Seeding: Seed cells into the microplate at an optimal density (e.g., 60,000 cells/well for a 96-well plate) and culture overnight.

-

Dye Loading:

-

Prepare a dye loading buffer containing Fluo-4/AM, probenecid, and Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the dye loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C in a 5% CO2 environment.

-

-

Antagonist Incubation: For antagonist mode, add the antagonist compounds at various concentrations to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Measure the baseline fluorescence.

-

Use the automated injector to add the LPA agonist (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 1-2 minutes).

-

-

Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. For antagonists, the reduction in the agonist-induced fluorescence signal is used to calculate the IC50 value.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular matter in response to ligand binding, providing an integrated readout of cellular signaling.

Materials:

-

Cells expressing the target LPA receptor.

-

Biosensor-coated microplates (e.g., Corning Epic 384-well).

-

Assay buffer (e.g., HBSS).

-

DMR-capable plate reader (e.g., Corning Epic).

Procedure:

-

Cell Seeding: Seed cells onto the biosensor microplate and culture for 18-24 hours.

-

Cell Washing: Gently wash the cells with assay buffer to remove serum and culture medium.

-

Baseline Measurement: Place the plate in the DMR reader at a controlled temperature (e.g., 37°C) and record the baseline response for approximately 1 hour.

-

Compound Addition:

-

For agonist mode, add the compounds directly to the wells.

-

For antagonist mode, add the antagonist first and incubate, followed by the addition of the agonist.

-

-

Response Recording: Record the DMR signal (a shift in the resonant wavelength in picometers) in real-time for 1-2 hours or longer.

-

Data Analysis: The kinetic and endpoint DMR signals are used to determine the potency (EC50 or IC50) and efficacy of the compounds.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation state or expression level of key proteins in the LPA2 signaling cascade.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies specific to the proteins of interest (e.g., phospho-ERK, phospho-Akt).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Treat cells with LPA and/or the LPA2 antagonist for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Denature the protein samples by boiling in SDS sample buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

LPA2 Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways downstream of the LPA2 receptor and a typical experimental workflow for antagonist characterization.

Caption: LPA2 Receptor Signaling Pathways.

Caption: Workflow for LPA2 Antagonist Characterization.

Conclusion

The discovery and characterization of potent and selective LPA2 antagonists represent a significant advancement in the development of targeted therapies for diseases driven by aberrant LPA signaling. The compounds and methodologies detailed in this guide provide a robust framework for researchers in the field to further investigate the therapeutic potential of LPA2 inhibition. The continued exploration of the LPA2 signaling network and the development of novel antagonists will be crucial in translating these findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. UCM-14216 | LPA2 antagonist | Probechem Biochemicals [probechem.com]

- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Intricate Dance of Structure and Activity: A Technical Guide to LPA2 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor, has emerged as a compelling target in drug discovery, implicated in a range of physiological and pathological processes including cancer and spinal cord injury. The development of potent and selective LPA2 antagonists is a key strategy for dissecting its biological functions and advancing novel therapeutics. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of LPA2 antagonists, detailed experimental protocols for their characterization, and visualizations of the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationship Insights

The quest for selective LPA2 antagonists has led to the exploration of diverse chemical scaffolds. The following sections summarize the key SAR findings for prominent classes of LPA2 antagonists, with quantitative data presented in structured tables for comparative analysis.

Pyrazole-Based Antagonists

The pyrazole scaffold has proven to be a versatile core for the development of potent LPA2 antagonists. SAR studies have revealed critical determinants of activity within this chemical series. Notably, the substitution pattern on the pyrazole ring and the nature of the appended side chains significantly influence potency and selectivity.

A key example is the UCM-14216 series, which has been extensively studied.[1][2] The general structure of these pyrazole-based antagonists features a central pyrazole core with substitutions at various positions.

Table 1: SAR of Pyrazole-Based LPA2 Antagonists (UCM-14216 Series) [1]

| Compound | R1 | R2 | R3 | LPA2 Antagonism (Emax %) | LPA2 Antagonism (IC50, µM) | LPA2 Binding Affinity (KD, nM) |

| 1 | H | H | H | 48 ± 9 | - | - |

| 13 | H | Cl | H | 84 | 5.5 | - |

| 54 (UCM-14216) | Cl | Cl | H | 90 | 1.9 | 1.3 |

Emax represents the maximum blockade effect of the activation induced by LPA.

Analysis of this series reveals that the introduction of a 2,4-dichlorophenoxy moiety significantly enhances antagonist activity. Further optimization of the pyrazole core and its substituents led to the discovery of UCM-14216, a potent and selective LPA2 antagonist.

Quinazoline and Thienopyrimidine Antagonists

Quinazoline and thienopyrimidine cores have also been investigated as scaffolds for LPA2 antagonists, often emerging from high-throughput screening campaigns. Optimization of these series has focused on substitutions at key positions to improve potency and selectivity.

Table 2: SAR of Quinazoline and Thienopyrimidine LPA2 Antagonists

| Compound Number | Scaffold | R Group | LPA2 Inhibition (IC50, µM) |

| 114 | Quinazoline | - | 1.3 |

| 115 | Quinazoline | - | 0.73 |

| 116 | Thienopyrimidine | - | - |

| 117 | Thienopyrimidine | - | - |

| 118 | Thienopyrimidine | - | - |

Specific R group structures for these compounds were not detailed in the provided search results.

These studies indicate that both quinazoline and thienopyrimidine scaffolds can yield potent LPA2 antagonists, with inhibitory activities in the micromolar range.

Experimental Protocols

The characterization of LPA2 antagonists relies on a suite of robust in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the LPA2 receptor, providing information on the compound's binding affinity (Ki).

Materials:

-

Membrane preparations from cells expressing the human LPA2 receptor.

-

Radioligand (e.g., [3H]-LPA).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold PBS.

-

Test compounds.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

FilterMate™ harvester or equivalent.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing LPA2 in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant for storage at -80°C.

-

Assay Setup: In a 96-well plate, add in order:

-

150 µL of membrane preparation (3-20 µg protein).

-

50 µL of test compound at various concentrations or vehicle.

-

50 µL of radioligand solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Stop the incubation by rapid vacuum filtration onto PEI-presoaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters four times with ice-cold wash buffer.

-

Drying: Dry the filters for 30 minutes at 50°C.

-

Counting: Add scintillation cocktail to the filters and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the LPA2 receptor. Antagonists will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

Membrane preparations from cells expressing the human LPA2 receptor.

-

[35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

LPA (agonist).

-

Test compounds.

-

Scintillation Proximity Assay (SPA) beads (e.g., WGA-coated).

-

96-well plates.

-

Microplate scintillation counter.

Procedure:

-

Membrane and Bead Preparation: Pre-incubate the LPA2-expressing membranes with SPA beads.

-

Assay Setup: In a 96-well plate, add in order:

-

Membrane/bead mixture.

-

Test compound at various concentrations or vehicle.

-

LPA (agonist) at a concentration that gives a submaximal response (e.g., EC80).

-

GDP solution (typically 10-100 µM).

-

-

Initiate Reaction: Add [35S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes with gentle agitation.

-

Signal Detection: Centrifuge the plates briefly and measure the radioactivity using a microplate scintillation counter. No washing steps are required in the SPA format.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of the test compound to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like LPA2. Antagonists will block the LPA-induced calcium release.

Materials:

-

Cells stably expressing the human LPA2 receptor.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (to prevent dye leakage).

-

LPA (agonist).

-

Test compounds.

-

96-well or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated liquid handling (e.g., FlexStation).

Procedure:

-

Cell Plating: Seed cells into 96-well or 384-well plates and grow overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.

-

Remove the growth medium from the cells and add the loading buffer.

-

Incubate for 1 hour at 37°C.

-

-

Cell Washing: Wash the cells with assay buffer to remove excess dye.

-

Assay Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Add the test compound at various concentrations and incubate for a specified time.

-

Add LPA (agonist) to stimulate the cells.

-

Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm over time.

-

-

Data Analysis: The antagonist effect is determined by the reduction in the LPA-induced fluorescence signal. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value.

In Vivo Model: Spinal Cord Injury in Mice

This in vivo model is used to evaluate the therapeutic potential of LPA2 antagonists in a disease-relevant context.

Procedure:

-

Animal Model: Use adult female C57BL/6J mice.

-

Spinal Cord Injury:

-

Anesthetize the mice.

-

Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

-

Induce a moderate contusion injury using a commercially available impactor device.

-

-

Drug Administration:

-

Administer the LPA2 antagonist (e.g., UCM-14216) or vehicle intraperitoneally or via another appropriate route immediately after the injury and then daily for a specified period.

-

-

Behavioral Assessment:

-

Evaluate motor function recovery using a standardized open-field locomotor rating scale (e.g., Basso Mouse Scale, BMS) at regular intervals post-injury.

-

-

Histological Analysis:

-

At the end of the study, perfuse the animals and collect the spinal cord tissue.

-

Perform histological staining (e.g., H&E, Luxol Fast Blue) to assess tissue damage, lesion size, and white matter sparing.

-

-

Data Analysis: Compare the behavioral scores and histological parameters between the antagonist-treated and vehicle-treated groups to determine the efficacy of the LPA2 antagonist.

Visualizing the Core Concepts

Diagrams are essential for understanding complex biological pathways and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate visualizations of the LPA2 signaling pathway and a typical experimental workflow for LPA2 antagonist characterization.

LPA2 Signaling Pathway

The LPA2 receptor couples to multiple G proteins, leading to the activation of diverse downstream signaling cascades that regulate various cellular processes.

References

The Core Mechanism of LPA2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Lysophosphatidic Acid Receptor 2 (LPA2) antagonists. Lysophosphatidic acid (LPA) is a bioactive phospholipid that regulates a wide array of cellular processes, including proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs), including LPA2.[1][2] The dysregulation of LPA signaling is implicated in various pathologies such as cancer, fibrosis, and inflammatory diseases, making LPA receptors compelling therapeutic targets.[1][2] This document details the molecular interactions and downstream signaling consequences of LPA2 antagonism, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

The LPA2 Receptor and its Endogenous Signaling Cascade

The LPA2 receptor, encoded by the LPAR2 gene, is a seven-transmembrane domain GPCR that is activated by the binding of LPA.[3] Upon activation, LPA2 couples to several heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13, to initiate a cascade of intracellular signaling events. These signaling pathways are crucial for a variety of cellular responses.

The primary signaling pathways activated by LPA2 include:

-

Gαq Pathway : Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gαi Pathway : Gαi coupling results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of Gi can activate other effectors, including phosphatidylinositol 3-kinase (PI3K).

-

Gα12/13 Pathway : This pathway involves the activation of Rho GTPases, which are key regulators of the actin cytoskeleton, influencing cell shape, migration, and adhesion.

-

Downstream Effectors : The activation of these G protein pathways converges on downstream signaling molecules such as mitogen-activated protein kinases (MAPKs), including ERK1/2, and the PI3K-Akt pathway, which are critical for cell proliferation and survival.

Mechanism of Action of LPA2 Antagonists

LPA2 antagonists are molecules that selectively bind to the LPA2 receptor but do not elicit the conformational changes required for receptor activation and downstream signaling. By competitively or non-competitively inhibiting the binding of the endogenous ligand LPA, these antagonists effectively block the initiation of the signaling cascades described above.

A specific example is a molecule referred to as LPA2 antagonist 2 (H2L 5226501) , which demonstrates high selectivity for the LPA2 receptor. The primary mechanism of action for such antagonists is the prevention of LPA-induced signal transduction, thereby mitigating the pathological cellular responses associated with aberrant LPA2 activation. This can lead to a reduction in tumor cell proliferation, migration, and invasion, as well as the amelioration of inflammatory responses.

Quantitative Data on LPA2 Antagonists

The efficacy and selectivity of LPA2 antagonists are determined through various in vitro assays. The following table summarizes key quantitative data for representative LPA2 antagonists.

| Antagonist | Target(s) | IC50 (nM) | Ki (nM) | Selectivity | Reference Compound(s) for Comparison |

| This compound (H2L 5226501) | LPA2 | 28.3 | 21.1 | >480-fold selective over LPA3 (IC50 = 13.85 µM) | N/A |

| UCM-14216 | LPA2 | 1900 | 1.3 | Inactive at LPA1,3–6 receptors | Ki16425 (LPA1/3 antagonist) |

| H2L5186303 | LPA2 | 8.9 | N/A | IC50 > 1.23 µM at LPA1 and > 27.3 µM at LPA3 | N/A |

| Amgen compound 35 | LPA2 | 17 | N/A | IC50 > 50 µM at LPA1 and LPA3 | N/A |

N/A: Not available from the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of LPA2 antagonists. Below are representative protocols for key experiments.

Calcium Mobilization Assay

This assay is a primary functional screen to determine the antagonist activity of a compound by measuring its ability to inhibit LPA-induced intracellular calcium release.

Principle: LPA2 activation via the Gαq pathway leads to an increase in intracellular calcium. Antagonists will block this response.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably overexpressing the human LPA2 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

-

Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom plates and grown to a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The dye-containing buffer is removed, and a buffer containing the LPA2 antagonist at various concentrations is added to the wells. The plate is incubated for 15-30 minutes.

-

LPA Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the automated addition of an EC80 concentration of LPA. The fluorescence intensity is then monitored over time (typically 2-3 minutes) to measure the calcium flux.

-

Data Analysis: The antagonist effect is calculated as the percentage inhibition of the LPA-induced calcium response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Enteroid Growth and Survival Assay

This assay assesses the effect of LPA2 antagonists on the growth and viability of three-dimensional intestinal organoids, which rely on LPA signaling for proliferation and survival.

Principle: LPA2 signaling is known to promote the proliferation and prevent apoptosis of intestinal epithelial cells. Antagonism of LPA2 is expected to inhibit enteroid growth and survival.

Protocol:

-

Enteroid Culture: Murine or human intestinal crypts are isolated and embedded in Matrigel in 24- or 48-well plates. The Matrigel is overlaid with a complete enteroid growth medium.

-

Antagonist Treatment: Once enteroids have formed (typically after 24-48 hours), the medium is replaced with a fresh medium containing the LPA2 antagonist at various concentrations or a vehicle control.

-

Growth Monitoring: The growth of individual enteroids is monitored over several days (e.g., 2-5 days) using brightfield microscopy. Images are captured at regular intervals.

-

Quantification of Growth: The size (area or diameter) of the enteroids is quantified using image analysis software (e.g., ImageJ). The change in size over time is calculated.

-

Survival Assessment: Cell viability can be assessed at the end of the experiment using assays such as a CellTiter-Glo 3D Cell Viability Assay, which measures ATP levels. Alternatively, apoptosis can be measured by TUNEL staining of fixed and sectioned enteroids.

-

Data Analysis: The effect of the antagonist on enteroid growth and survival is compared to the vehicle control. Dose-response curves can be generated to determine the effective concentration of the antagonist.

Visualizations

The following diagrams illustrate the LPA2 signaling pathway and a general workflow for screening LPA2 antagonists.

References

Navigating the LPA2 Receptor: A Technical Guide to Antagonist Binding Affinity and Kinetics

For Immediate Release

A Deep Dive into the Molecular Interactions of LPA2 Antagonists for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of key antagonists for the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including cancer and fibrosis. This document is intended to serve as a core resource for researchers actively engaged in the development of novel LPA2-targeted therapeutics.

Introduction to LPA2 and its Antagonists

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA2. The LPA2 receptor is coupled to several G protein subtypes, primarily Gαi/o, Gαq, and Gα12/13, leading to the activation of a diverse range of downstream signaling pathways that regulate cell proliferation, survival, and migration.[1][2] Given its role in disease, the development of potent and selective LPA2 antagonists is a key area of interest in drug discovery. This guide focuses on the binding characteristics of several prominent LPA2 antagonists.

Quantitative Analysis of LPA2 Antagonist Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of the compound required to achieve a therapeutic effect. Affinity is typically expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize the reported binding affinities for several well-characterized LPA2 antagonists.

Table 1: Binding Affinity of Selective LPA2 Antagonists

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| H2L5186303 | Human LPA2 | Calcium Mobilization | 8.9 | - | |

| C35 | Human LPA2 | Calcium Mobilization | 17 | - | [3] |

| UCM-14216 | Human LPA2 | Calcium Mobilization | 1900 | 1.3 | [3] |

Table 2: Binding Affinity of Non-Selective LPA Antagonists with LPA2 Activity

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| Ki16425 | Human LPA2 | Not Specified | 6.5 | 6.5 | |

| Human LPA1 | Not Specified | 0.34 | 0.34 | ||

| Human LPA3 | Not Specified | 0.93 | 0.93 |

Note: A lower value for IC50, Kd, or Ki indicates a higher binding affinity.

Understanding the Kinetics of LPA2 Antagonist Binding

While binding affinity provides a measure of the strength of the interaction at equilibrium, binding kinetics describes the rates at which a ligand associates (kon) and dissociates (koff) from its target. These parameters are crucial for understanding the duration of action and the pharmacological profile of a drug.

kon (Association Rate Constant): The rate at which the antagonist binds to the LPA2 receptor. koff (Dissociation Rate Constant): The rate at which the antagonist unbinds from the LPA2 receptor. Residence Time (1/koff): The average duration for which a single antagonist molecule remains bound to the receptor.

Currently, specific kon and koff values for the aforementioned LPA2 antagonists are not widely available in the public domain. The determination of these kinetic parameters requires specialized biophysical assays, such as Surface Plasmon Resonance (SPR). The experimental protocols section below outlines the methodology for obtaining this critical data.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable pharmacological data. This section provides in-depth methodologies for conducting radioligand binding assays and Surface Plasmon Resonance (SPR) to determine the binding affinity and kinetics of LPA2 antagonists.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity of a non-radiolabeled LPA2 antagonist.

Objective: To determine the Ki of a test compound for the LPA2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably overexpressing the human LPA2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity LPA2 receptor radioligand (e.g., [3H]-LPA).

-

Test Compound: The LPA2 antagonist of interest.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A 96-well harvester with glass fiber filters (e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the LPA2 receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of the membrane preparation (typically 10-50 µg of protein).

-

50 µL of the test compound at various concentrations (e.g., 10-point, 5-log dilution series).

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

-

-

For determining total binding, add 50 µL of binding buffer instead of the test compound.

-

For determining non-specific binding, add a high concentration of a known LPA2 ligand (e.g., 10 µM unlabeled LPA).

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the harvester.

-

Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics (kon and koff)

This protocol outlines a general procedure for using SPR to measure the association and dissociation rates of an LPA2 antagonist.

Objective: To determine the kon and koff of a test compound for the LPA2 receptor.

Materials:

-

SPR Instrument: (e.g., Biacore T200).

-

Sensor Chip: A sensor chip suitable for immobilizing proteins (e.g., CM5 chip).

-

LPA2 Receptor: Purified, solubilized LPA2 receptor.

-

Test Compound: The LPA2 antagonist of interest.

-

Running Buffer: A buffer that maintains the stability and activity of the receptor and ligand (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Immobilization Reagents: Amine coupling kit (e.g., N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl).

Procedure:

-

Receptor Immobilization:

-

Activate the sensor chip surface using a 1:1 mixture of NHS and EDC.

-

Inject the purified LPA2 receptor over the activated surface to achieve covalent immobilization via amine coupling. The receptor should be diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

-

-

Kinetic Analysis:

-

Establish a stable baseline by flowing running buffer over the sensor surface.

-

Inject a series of concentrations of the test compound (analyte) over the immobilized LPA2 receptor surface (ligand) at a constant flow rate (e.g., 30 µL/min). This is the association phase .

-

After the injection, switch back to flowing only the running buffer over the surface. This is the dissociation phase .

-

Between each concentration of the test compound, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the immobilized receptor (e.g., a short pulse of low pH glycine or high salt buffer).

-

-

Data Analysis:

-

The SPR instrument records the change in the refractive index at the sensor surface in real-time, generating a sensorgram (response units vs. time).

-

The association and dissociation curves are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants: Kd = koff / kon .

-

LPA2 Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in LPA2 signaling and the experimental workflows for its study is essential for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.

LPA2 Receptor Signaling Cascade

// Nodes LPA [label="LPA", fillcolor="#FBBC05", fontcolor="#202124"]; LPA2 [label="LPA2 Receptor", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi [label="Gαi/o", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G1213 [label="Gα12/13", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoGEF [label="RhoGEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; RhoA [label="RhoA", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Release [label="Ca²⁺ Release", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC Activation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; AC_Inhibition [label="cAMP Inhibition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytoskeletal_Rearrangement [label="Cytoskeletal\nRearrangement", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Survival [label="Cell Survival\n& Proliferation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges LPA -> LPA2 [arrowhead=vee, color="#202124"]; LPA2 -> Gq [arrowhead=vee, color="#202124"]; LPA2 -> Gi [arrowhead=vee, color="#202124"]; LPA2 -> G1213 [arrowhead=vee, color="#202124"];

Gq -> PLC [label="Activates", arrowhead=vee, color="#202124"]; PLC -> PIP2 [label="Hydrolyzes", arrowhead=tee, color="#202124"]; PIP2 -> IP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP2 -> DAG [style=dashed, arrowhead=none, color="#5F6368"]; IP3 -> Ca_Release [arrowhead=vee, color="#202124"]; DAG -> PKC [arrowhead=vee, color="#202124"];

Gi -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [style=dashed, arrowhead=none, color="#5F6368"]; cAMP -> AC_Inhibition [arrowhead=vee, color="#202124"]; Gi -> PI3K [label="Activates", arrowhead=vee, color="#202124"]; PI3K -> AKT [arrowhead=vee, color="#202124"]; AKT -> Cell_Survival [arrowhead=vee, color="#202124"];

G1213 -> RhoGEF [label="Activates", arrowhead=vee, color="#202124"]; RhoGEF -> RhoA [arrowhead=vee, color="#202124"]; RhoA -> Cytoskeletal_Rearrangement [arrowhead=vee, color="#202124"]; } end_dot Caption: LPA2 Receptor Signaling Pathways.

Experimental Workflow for Radioligand Binding Assay

// Nodes prep [label="1. Prepare LPA2-expressing\ncell membranes"]; setup [label="2. Set up 96-well plate:\nMembranes + Radioligand +\nTest Compound"]; incubate [label="3. Incubate to reach\nequilibrium"]; filter [label="4. Filter and wash to\nseparate bound/free ligand"]; count [label="5. Quantify radioactivity\nwith scintillation counter"]; analyze [label="6. Analyze data:\nCalculate IC50 and Ki"];

// Edges prep -> setup; setup -> incubate; incubate -> filter; filter -> count; count -> analyze; } end_dot Caption: Radioligand Binding Assay Workflow.

Experimental Workflow for Surface Plasmon Resonance (SPR)

// Nodes immobilize [label="1. Immobilize purified LPA2\nreceptor on sensor chip"]; baseline [label="2. Establish stable baseline\nwith running buffer"]; associate [label="3. Inject test compound\n(Association Phase)"]; dissociate [label="4. Flow running buffer\n(Dissociation Phase)"]; regenerate [label="5. Regenerate sensor surface"]; analyze [label="6. Analyze sensorgram:\nCalculate kon, koff, and Kd"];

// Edges immobilize -> baseline; baseline -> associate; associate -> dissociate; dissociate -> regenerate; regenerate -> associate [style=dashed, label="Repeat for multiple\nconcentrations"]; dissociate -> analyze; } end_dot Caption: Surface Plasmon Resonance Workflow.

Conclusion

The development of selective and potent LPA2 antagonists holds significant promise for the treatment of various diseases. A thorough understanding of the binding affinity and kinetics of these compounds is paramount for their successful progression through the drug discovery pipeline. This technical guide provides a foundational resource for researchers in the field, summarizing key binding data and offering detailed experimental protocols for the characterization of novel LPA2 antagonists. The continued investigation into the molecular interactions of these compounds will undoubtedly pave the way for the next generation of LPA2-targeted therapies.

References

In Vitro Screening of LPA2 Antagonist Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies for the in vitro screening of compound libraries to identify and characterize antagonists of the Lysophosphatidic Acid Receptor 2 (LPA2). LPA2, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including cancer progression and fibrosis, making it a compelling target for therapeutic intervention.[1][2] The development of potent and selective LPA2 antagonists is a key objective in harnessing the therapeutic potential of modulating this signaling pathway.[3][4]

LPA2 Receptor Signaling Pathways

LPA2 is known to couple to multiple G protein subtypes, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the activation of a diverse array of downstream signaling cascades.[5] Understanding these pathways is crucial for the design and interpretation of screening assays.

-

Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: The Gαi/o pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA, which plays a significant role in regulating cell shape, migration, and proliferation.

These signaling events ultimately influence a range of cellular responses, including cell survival, proliferation, and motility.

Caption: LPA2 Receptor Signaling Pathways.

High-Throughput Screening (HTS) Workflow for LPA2 Antagonists

The identification of novel LPA2 antagonists from large compound libraries necessitates a robust high-throughput screening (HTS) strategy. A typical workflow involves a primary screen to identify initial "hits," followed by secondary assays for hit confirmation and characterization, including determination of potency and selectivity.

Caption: HTS Workflow for LPA2 Antagonists.

Data Presentation: LPA2 Antagonist Activity

The following table summarizes the in vitro activity of several known LPA2 antagonists. This data is essential for benchmarking new chemical entities and understanding the landscape of existing inhibitors.

| Compound | Assay Type | Target | IC50 (µM) | K D (nM) | Selectivity Notes | Reference |

| Ki16425 | Calcium Mobilization | LPA1/LPA2/LPA3 | 0.34 (LPA1), 6.5 (LPA2), 0.93 (LPA3) | - | Non-selective antagonist. | |

| C35 | Not Specified | LPA2 | 0.017 | - | IC50 > 50 µM at LPA1 and LPA3. | |

| H2L5186303 | Not Specified | LPA2 | 0.0089 | - | IC50 = 1.23 µM at LPA1 and 27.3 µM at LPA3. | |

| UCM-14216 | Calcium Mobilization | LPA2 | 1.9 | 1.3 | >10-fold selective over LPA1, LPA3, and LPA6; >50-fold selective over LPA4 and LPA5. | |

| Amgen cpd 35 | Calcium Mobilization | LPA2 | - | - | Selective for LPA2 vs. LPA1 and LPA3. | |

| Merck cpd 20 | Calcium Mobilization | LPA2 | pIC50 > 6 | - | Inhibits LPA-induced Ca2+ mobilization. |

Experimental Protocols

Detailed and reproducible protocols are fundamental to a successful screening campaign. The following sections provide methodologies for key in vitro assays.

Calcium Mobilization Assay

This assay is a widely used primary screening method due to its robust signal and amenability to high-throughput formats. It measures the increase in intracellular calcium following GPCR activation, typically through the Gαq pathway.

Principle: Cells stably expressing the LPA2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4). Upon LPA stimulation, Gαq activation leads to IP3-mediated calcium release from the endoplasmic reticulum, causing a detectable change in fluorescence. Antagonists will inhibit this LPA-induced fluorescence increase.

Protocol:

-

Cell Culture: Maintain cells stably transfected with the human LPA2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium. Seed cells into 96-well or 384-well black, clear-bottom plates and grow to near confluence.

-

Serum Starvation: Prior to the assay, serum-starve the cells for 2-5 hours in a serum-free buffer (e.g., Krebs' buffer) to reduce basal receptor activation.

-

Dye Loading: Prepare a loading solution containing a calcium-sensitive dye (e.g., Fura-2 AM) and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization. Incubate the cells with the dye solution for 30-60 minutes at 37°C.

-

Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the test compounds (potential antagonists) from a stock solution to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

LPA Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). Measure the baseline fluorescence, then inject a solution of LPA at a concentration that elicits a submaximal response (e.g., EC80). Immediately monitor the change in fluorescence intensity over time.

-

Data Analysis: The antagonist effect is quantified as the percentage inhibition of the LPA-induced calcium response. For dose-response curves, plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cAMP Assay

This assay is an important secondary or orthogonal assay, particularly for confirming hits from a primary screen and for detecting antagonists that may act through the Gαi pathway.

Principle: LPA2 activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this inhibition, adenylyl cyclase is first stimulated with an agent like forskolin. Antagonists will block the LPA-mediated decrease in forskolin-stimulated cAMP levels. The amount of cAMP is typically measured using competitive immunoassays, often employing fluorescence resonance energy transfer (FRET) or enzyme fragment complementation.

Protocol:

-

Cell Culture and Plating: Use cells stably expressing the LPA2 receptor and plate them in a suitable multi-well format.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add a mixture of LPA and a constant concentration of forskolin to the wells. Forskolin will stimulate adenylyl cyclase, and LPA will inhibit this stimulation in an LPA2-dependent manner.

-

Cell Lysis and cAMP Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage reversal of the LPA-induced inhibition of forskolin-stimulated cAMP production. Determine IC50 values by plotting the percentage reversal against the antagonist concentration.

Radioligand Binding Assay

Binding assays are crucial for confirming that a compound's antagonist activity is due to direct interaction with the LPA2 receptor and for determining its binding affinity (KD).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]LPA) for binding to the LPA2 receptor in a membrane preparation. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the LPA2 receptor by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a multi-well filter plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in a suitable binding buffer.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold. The filter retains the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking a Key Player in Disease: A Technical Guide to Identifying Selective LPA2 Antagonists Through Virtual Screening

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Forefront of LPA2 Antagonist Discovery

This in-depth technical guide provides a comprehensive overview of the methodologies and data crucial for the identification and characterization of selective antagonists for the Lysophosphatidic Acid Receptor 2 (LPA2). LPA2 is a G protein-coupled receptor implicated in a variety of pathological processes, including cancer and fibrosis, making it a prime target for therapeutic intervention.[1][2][3] This document outlines a systematic approach, from computational virtual screening to rigorous experimental validation, offering a roadmap for the discovery of novel and potent LPA2 inhibitors.

The Rise of LPA2 as a Therapeutic Target

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of six G protein-coupled receptors (LPA1-6).[3] The LPA2 receptor subtype, in particular, has garnered significant attention due to its overexpression in various tumor cells and its role in mediating cell proliferation, migration, and survival.[2] Inhibition of LPA2 signaling has emerged as a promising strategy for the treatment of various diseases, including cancer and fibrotic disorders. The development of potent and selective LPA2 antagonists is therefore a critical step in validating this receptor as a therapeutic target and advancing new treatment modalities.

Virtual Screening: A Powerful Engine for Discovery

Virtual screening has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from vast chemical libraries. This computational approach utilizes the three-dimensional structure of the target receptor to predict the binding affinity of small molecules, thereby prioritizing compounds for experimental testing.

A Generic Virtual Screening Workflow

The process of identifying novel LPA2 antagonists through virtual screening typically follows a multi-step workflow. This workflow begins with the preparation of the receptor structure and the chemical library, followed by molecular docking, and finally, post-docking analysis and hit selection.

Experimental Validation: From Virtual Hits to Confirmed Antagonists

Following the identification of promising candidates from virtual screening, a series of rigorous experimental assays are required to validate their activity and selectivity as LPA2 antagonists.

Key Experimental Protocols

1. Calcium Mobilization Assay: This is a primary functional assay used to determine the antagonist activity of test compounds. LPA2 is coupled to Gq/11 proteins, and its activation leads to an increase in intracellular calcium levels. Antagonists will inhibit this LPA-induced calcium influx.

-

Cell Line: Typically, a cell line stably expressing the human LPA2 receptor, such as CHO or RH7777 cells, is used.

-

Procedure:

-

Cells are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Test compounds are pre-incubated with the cells.

-

Cells are then stimulated with a known concentration of LPA.

-

The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

-

The inhibitory effect of the compound is calculated as a percentage of the response to LPA alone. IC50 values are then determined from dose-response curves.

-

2. Radioligand Binding Assay: This assay directly measures the ability of a compound to bind to the LPA2 receptor.

-

Procedure:

-

Membranes prepared from cells expressing the LPA2 receptor are incubated with a radiolabeled LPA analog (e.g., [3H]LPA).

-

Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.

-

The amount of bound radioactivity is measured after separating the bound and free radioligand.

-

The binding affinity (Ki or KD) of the compound is determined from competition binding curves.

-

3. Downstream Signaling Assays (e.g., ERK Phosphorylation): These assays confirm the functional antagonism of LPA2-mediated signaling pathways. LPA2 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

-

Procedure:

-

Cells expressing the LPA2 receptor are treated with the test compound followed by stimulation with LPA.

-

Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

A reduction in the p-ERK/total ERK ratio in the presence of the compound indicates antagonist activity.

-

Quantitative Data Summary

The following tables summarize the pharmacological data for several reported selective LPA2 antagonists.

Table 1: Potency and Selectivity of LPA2 Antagonists

| Compound | LPA2 IC50 (μM) | LPA2 KD (nM) | Selectivity vs. LPA1 | Selectivity vs. LPA3 | Reference |

| UCM-14216 (54) | 1.9 | 1.3 | >10-fold | >10-fold | |

| Compound 58 | - | - | High | High | |

| H2L5186303 | 0.0089 | - | 138-fold | 3067-fold | |

| C35 | 0.017 | - | >2941-fold | >2941-fold | |

| NSC47091 | 0.355 (LPA2) | - | - | 0.030 (LPA3 IC50) |

Note: A lower IC50/KD value indicates higher potency. Higher selectivity fold indicates greater selectivity for LPA2 over other receptors.

LPA2 Signaling Pathways

Understanding the signaling cascades initiated by LPA2 activation is crucial for elucidating the mechanism of action of its antagonists. LPA2 couples to multiple G proteins, including Gαq/11, Gαi/o, and Gα12/13, leading to the activation of various downstream effectors.

In cancer cells, LPA2 signaling has been shown to activate pathways such as PI3K/Akt and Ras/ERK, which are critical for cell proliferation and survival. Furthermore, LPA2 has been implicated in the activation of the β-catenin signaling pathway, promoting migration and invasion. In gastric cancer, the LPA-LPA2 axis can downregulate Axin2, leading to β-catenin stabilization and subsequent transcriptional activation of target genes involved in cell proliferation and migration.

Conclusion

The identification of selective LPA2 antagonists through a combination of virtual screening and experimental validation holds immense promise for the development of novel therapeutics. This guide provides a foundational framework for researchers in the field, outlining the key methodologies, data interpretation, and biological context necessary to advance the discovery of potent and selective LPA2 inhibitors. The continued exploration of this important drug target is poised to deliver new and effective treatments for a range of human diseases.

References

- 1. Discovery of a Potent, Selective, and Orally Bioavailable Tool Compound for Probing the Role of Lysophosphatidic Acid Type 2 Receptor Antagonists in Fibrotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent LPA2 (EDG4) antagonists as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LPA2 Antagonist Target Engagement Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core assays used to determine and quantify the interaction of antagonists with the Lysophosphatidic Acid Receptor 2 (LPA2). Establishing target engagement is a critical step in drug discovery, confirming that a compound interacts with its intended target in a relevant cellular or biochemical environment. This document details the methodologies for key experiments, presents quantitative data for comparative analysis, and illustrates the underlying principles and workflows.

Introduction: The LPA2 Receptor as a Therapeutic Target

Lysophosphatidic acid (LPA) is a bioactive phospholipid that modulates a wide array of cellular processes, including proliferation, survival, migration, and inflammation, by activating a family of G protein-coupled receptors (GPCRs), LPA1-6.[1] The LPA2 receptor, in particular, has emerged as a significant target in various pathologies, including cancer, fibrosis, and neuropathic pain, due to its role in mediating mitogenic signals and cytokine production.[2][3] The development of selective LPA2 antagonists is a promising therapeutic strategy. A crucial component of this development is the robust assessment of target engagement—the direct measurement of a drug binding to its target and eliciting a measurable response.

The LPA2 Signaling Pathway

The LPA2 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq, and Gα12/13, to initiate diverse downstream signaling cascades. Understanding these pathways is essential for designing and interpreting target engagement assays, as many functional assays measure the modulation of these downstream events.

-

Gαq Coupling: Leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

Gαi/o Coupling: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway can also activate the PI3K-Akt and Ras-MAPK (ERK) signaling cascades, promoting cell survival and proliferation.

-

Gα12/13 Coupling: Activates the small GTPase RhoA, which regulates cytoskeletal reorganization, cell shape, and migration.

References

- 1. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. LPAR2 lysophosphatidic acid receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Foundational Research on LPA2 Antagonist Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the signaling pathways of the Lysophosphatidic Acid Receptor 2 (LPA2) and the mechanisms of its antagonists. It is designed for professionals in research and drug development, offering detailed experimental protocols, structured data, and visual diagrams to facilitate a comprehensive understanding of this critical therapeutic target.

Introduction to LPA2 Signaling

Lysophosphatidic acid (LPA) is a bioactive phospholipid that regulates a wide array of cellular processes, including proliferation, migration, survival, and differentiation[1]. Its effects are mediated through a family of at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6[2][3]. The LPA2 receptor, in particular, has garnered significant attention due to its dysregulation in various pathological conditions, including cancer and fibrosis[4][5].

In many cancers, such as breast, colon, and ovarian cancer, LPA2 expression is elevated and has been shown to promote tumor growth, metastasis, and resistance to therapy. Similarly, in fibrotic diseases, LPA signaling through LPA2 contributes to the activation of fibroblasts and the excessive deposition of extracellular matrix. Consequently, the development of selective LPA2 antagonists represents a promising therapeutic strategy for these diseases. This guide will explore the core signaling cascades downstream of LPA2 and how antagonists disrupt these pathways.

Core LPA2 Signaling Pathways

Upon activation by LPA, the LPA2 receptor couples to several families of heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling events. This promiscuous coupling allows LPA2 to regulate a diverse set of cellular functions.

-

Gαq/11 Pathway: This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), collectively influencing processes like cell proliferation and secretion.

-

Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. More importantly for cancer and fibrosis, the βγ subunits released from Gαi can activate the Phosphoinositide 3-Kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK cascade, both of which are critical for cell survival, proliferation, and migration.

-

Gα12/13 Pathway: This pathway directly activates the small GTPase RhoA. Activated RhoA, through its effector Rho-associated kinase (ROCK), promotes the formation of stress fibers and focal adhesions, driving changes in cell shape and motility, which are fundamental to cell migration and invasion.

Mechanism of LPA2 Antagonists

LPA2 antagonists are typically small molecules designed to selectively bind to the LPA2 receptor, either at the same site as LPA (orthosteric) or at a different site (allosteric). By occupying the receptor, they prevent LPA from binding and inducing the conformational change necessary for G protein activation. This blockade effectively halts the downstream signaling cascades that contribute to disease progression. The therapeutic potential of these antagonists lies in their ability to inhibit pathological cellular responses like uncontrolled proliferation and migration without affecting normal physiological processes governed by other LPA receptors.

Quantitative Data on Select LPA2 Antagonists

The development of potent and selective LPA2 antagonists is an active area of research. The table below summarizes quantitative data for several compounds that have been characterized in the literature.

| Antagonist | Target(s) | Assay Type | Potency (IC50 / Ki / KD) | Reference(s) |

| Ki16425 | LPA1, LPA2, LPA3 | Radioligand Binding | Ki: 6.5 µM (LPA2) | |

| Amgen Cpd 35 | LPA2 | Ca2+ Mobilization | pIC50: 7.77 | |

| Merck Cpd 20 | LPA2 | Ca2+ Mobilization | pIC50: > 6 | |

| UCM-14216 | LPA2 | Ca2+ Mobilization / Binding | IC50: 1.9 µM / KD: 1.3 nM | |

| H2L5186303 | LPA2 | Functional Assays | Not specified, used in vivo |

Key Experimental Protocols

Validating the efficacy and mechanism of LPA2 antagonists requires a suite of specialized in vitro assays. Below are detailed protocols for key experiments.

Calcium Mobilization Assay

This is a primary functional assay to measure the Gαq/11-mediated activity of the LPA2 receptor. Antagonists are quantified by their ability to inhibit LPA-induced intracellular calcium release.

Methodology:

-

Cell Culture: Plate cells stably expressing the human LPA2 receptor (e.g., CHO-LPA2, RH7777-LPA2) into a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 45-60 minutes at 37°C.

-

Antagonist Incubation: Wash away excess dye. Add serial dilutions of the LPA2 antagonist compound to the wells and incubate for 20-30 minutes.

-

LPA Stimulation & Measurement: Place the plate into a fluorimetric imaging plate reader (e.g., FlexStation). Measure the baseline fluorescence, then inject an EC80 concentration of LPA and immediately record the change in fluorescence intensity over time (typically 1-2 minutes).

-